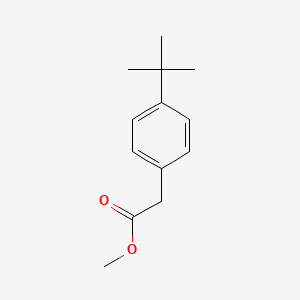

Methyl p-tert-butylphenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-tert-butylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVTYMWVMVKVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063070 | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; sweet, somewhat woody-camphoraceous odour | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/958/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

106.00 to 107.00 °C. @ 2.00 mm Hg | |

| Record name | Methyl 4-tert-butylphenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Methyl 4-tert-butylphenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/958/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995-1.003 | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/958/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3549-23-3 | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3549-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003549233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-tert-butylphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-TERT-BUTYLPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A4H5QO9OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-tert-butylphenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl p-tert-butylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for methyl p-tert-butylphenylacetate, a compound of interest in various chemical industries. The document details the underlying reaction mechanisms, provides in-depth experimental protocols for key transformations, and presents quantitative data in a structured format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is an aromatic ester with applications in the fragrance and flavor industries, characterized by its sweet, woody, and camphoraceous odor.[1] Its synthesis is a multi-step process that offers valuable insights into fundamental organic reactions. This guide will focus on the two predominant synthetic pathways: the esterification of p-tert-butylphenylacetic acid and the synthesis of this acid precursor via the Willgerodt-Kindler reaction.

Synthetic Pathways

The synthesis of this compound primarily proceeds through two major routes, each with distinct advantages and considerations.

Route 1: Willgerodt-Kindler Reaction Followed by Esterification

This pathway commences with the commercially available p-tert-butylacetophenone, which undergoes a Willgerodt-Kindler reaction to form a thioamide intermediate. Subsequent hydrolysis yields p-tert-butylphenylacetic acid, which is then esterified to the final product. This method is particularly noteworthy as it avoids the use of highly toxic cyanides.[2]

Route 2: Direct Esterification of p-tert-butylphenylacetic acid

This more direct approach involves the esterification of commercially available p-tert-butylphenylacetic acid with methanol (B129727). This route is often preferred for its simplicity if the starting carboxylic acid is readily accessible.

Reaction Mechanisms

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide. The reaction is initiated by the formation of an enamine from the ketone (p-tert-butylacetophenone) and a secondary amine, typically morpholine.[3] This enamine then reacts with elemental sulfur. The subsequent rearrangement involves the migration of the carbonyl group to the terminal position of the alkyl chain, ultimately forming the thioamide after a series of intermediates.[3]

Caption: Mechanism of the Willgerodt-Kindler Reaction.

Fischer-Speier Esterification

This acid-catalyzed esterification is a classic method for converting carboxylic acids and alcohols into esters.[4][5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the ester.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocols

Synthesis of p-tert-butylphenylacetic acid via Willgerodt-Kindler Reaction

This protocol is adapted from a patented procedure.[2]

Workflow:

Caption: Workflow for the synthesis of p-tert-butylphenylacetic acid.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a reflux condenser, add 200g of p-tert-butylacetophenone, 216g of morpholine, and 92g of sulfur.[2]

-

Willgerodt-Kindler Reaction: Heat the mixture with constant stirring. The temperature is gradually increased from 110°C to 210°C. The reaction is maintained at 210°C for 12 hours.[2]

-

Isolation of Thioamide: Cool the reaction mixture to 80°C and pour it into 500ml of anhydrous ethanol. A yellow precipitate of the thioamide intermediate will form.[2]

-

Hydrolysis: Place 100g of the isolated thioamide intermediate in a mixture of 150ml of glacial acetic acid and 25ml of concentrated (98%) sulfuric acid. Heat the mixture to 114-118°C for 3 hours.[2]

-

Isolation of Crude Acid: Pour the hot reaction mixture into cold water and cool for 10 hours to precipitate the crude p-tert-butylphenylacetic acid.[2]

-

Purification: Recrystallize the crude product from a 50% aqueous ethanol solution to obtain pure p-tert-butylphenylacetic acid.[2]

Fischer-Speier Esterification of p-tert-butylphenylacetic acid

This is a general procedure for acid-catalyzed esterification.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve p-tert-butylphenylacetic acid in an excess of methanol (which acts as both reactant and solvent).

-

Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Workup: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by vacuum distillation.[1]

Esterification using Dicyclohexylcarbodiimide (B1669883) (DCC)

This method provides an alternative under milder, non-acidic conditions.[6]

Methodology:

-

Reaction Setup: In a flask, dissolve p-tert-butylphenylacetic acid, methanol (1-2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent such as dichloromethane.[6]

-

DCC Addition: Cool the solution in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, ~1.1 equivalents) in the same solvent.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Workup: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer, concentrate, and purify the resulting ester by chromatography or distillation.

Quantitative Data

| Reaction Step | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |

| Willgerodt-Kindler & Hydrolysis | p-tert-butylacetophenone, Morpholine, Sulfur | Acetic acid, Sulfuric acid | 210°C, 12h (WK); 114-118°C, 3h (Hydrolysis) | >90% (Purity 100%) | [2] |

| Fischer Esterification | p-tert-butylphenylacetic acid, Methanol | H₂SO₄ or p-TsOH | Reflux | Typically high (>90%) | [5][7] |

| DCC Coupling Esterification | p-tert-butylphenylacetic acid, Methanol | DCC, DMAP | 0°C to Room Temp. | 75-95% (general) | [6] |

Product Characterization

This compound

-

Appearance: Colorless oily liquid[8]

-

Density: ~0.999 g/mL at 25°C[1]

-

Refractive Index: ~1.501 at 20°C[1]

-

¹H NMR: Spectral data is available in databases such as PubChem.[8] Expected signals would include a singlet for the methyl ester protons, a singlet for the methylene (B1212753) protons, doublets for the aromatic protons, and a singlet for the tert-butyl protons.

-

¹³C NMR: Spectral data is available in databases.[8] Expected signals would include those for the ester carbonyl, aromatic carbons, methylene carbon, methyl ester carbon, and the quaternary and methyl carbons of the tert-butyl group.

Side Reactions and Purification

-

Willgerodt-Kindler Reaction: The formation of byproducts can occur, and the reaction is known for its often strong and unpleasant odors.[9] Purification of the intermediate thioamide and the final carboxylic acid by precipitation and recrystallization is crucial for obtaining a pure final product.[2]

-

Fischer Esterification: The main challenge is the reversible nature of the reaction. Using a large excess of the alcohol (methanol) and removing the water formed can drive the equilibrium towards the product. Incomplete reaction can leave unreacted carboxylic acid, which needs to be removed during the workup, typically by a basic wash.

-

DCC Coupling: The primary byproduct is dicyclohexylurea (DCU), which is mostly insoluble in common organic solvents and can be removed by filtration. However, some DCU may remain in solution, requiring careful purification of the final ester.[6] The formation of N-acylurea as a side product can also occur, especially with sterically hindered substrates.[6]

Conclusion

The synthesis of this compound can be achieved through multiple effective routes. The choice of pathway often depends on the availability and cost of the starting materials, as well as considerations regarding the toxicity of reagents. The Willgerodt-Kindler reaction offers a cyanide-free route to the key carboxylic acid precursor, while Fischer esterification provides a straightforward and high-yielding method for the final conversion to the ester. For sensitive substrates or when milder conditions are required, DCC-mediated esterification presents a viable alternative. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.

References

- 1. This compound | 3549-23-3 [chemicalbook.com]

- 2. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methyl p-tert-butylphenylacetate: An Examination of its Role as a Putative Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl p-tert-butylphenylacetate is a compound cataloged as an endogenous human metabolite in databases such as the Human Metabolome Database (HMDB).[1] Despite this classification, a thorough review of the scientific literature reveals a significant scarcity of data confirming its endogenous origin, biosynthetic pathway, and physiological concentrations in human tissues and biofluids. This technical guide provides a comprehensive overview of the current knowledge on this compound, summarizing its chemical properties and highlighting the existing research gaps. The document is intended to serve as a foundational resource for researchers interested in investigating the biological relevance of this compound.

Introduction

This compound (MTBPA) is a methyl ester of p-tert-butylphenylacetic acid. It is listed in several chemical and metabolomic databases as an endogenous metabolite.[1][2][3] However, it is also known as a synthetic compound used as a flavoring agent in food and as a fragrance ingredient in various consumer products.[2][4][5] This dual identity raises critical questions about its origins in human samples and its potential biological significance. This guide will synthesize the available information, present the known chemical and physical data, and outline hypothetical experimental approaches to address the current knowledge gaps.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is critical for the development of analytical methods for its detection and quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H18O2 | [1][2] |

| Average Molecular Weight | 206.28 g/mol | [1][2] |

| Monoisotopic Mass | 206.131 g/mol | [6] |

| CAS Number | 3549-23-3 | [1][2][3] |

| IUPAC Name | methyl 2-(4-tert-butylphenyl)acetate | [1][2] |

| Appearance | Colorless oily liquid | [2] |

| Odor | Sweet, woody, camphoraceous | [3][5] |

| Boiling Point | 106 °C at 2 mmHg | [5] |

| Density | 0.999 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water; soluble in oils | [2] |

| HMDB ID | HMDB0036240 | [1][2] |

Evidence as an Endogenous Metabolite: A Critical Assessment

While several sources classify MTBPA as an endogenous metabolite, the direct evidence supporting this claim is sparse. The Human Metabolome Database (HMDB) lists its origin as "endogenous" and indicates its presence in extracellular locations and membranes.[1] However, the database also notes that "very few articles have been published on Methyl 4-tert-butylphenylacetate."[1]

The ContaminantDB entry further highlights this ambiguity, stating its biological status as "Detected and Not Quantified" and its origin as "Not Available."[6] This suggests that while the compound may have been detected in human samples, its source has not been definitively established as endogenous. The presence of a tert-butyl group is relatively uncommon in the architecture of known endogenous human metabolites, which are typically derived from pathways involving common precursors like amino acids, fatty acids, and carbohydrates.

It is plausible that the detection of MTBPA in human samples could be of exogenous origin, given its use as a food additive and fragrance ingredient.[2][4][5] Further research is imperative to distinguish between endogenous production and environmental exposure.

Potential Biosynthetic and Metabolic Pathways (Hypothetical)

There is currently no documented endogenous biosynthetic pathway for this compound in humans. The synthesis of its parent acid, p-tert-butylphenylacetic acid, has been described in the context of industrial chemical synthesis.[7]

Should MTBPA be confirmed as a true endogenous metabolite, its biosynthesis would likely involve novel enzymatic processes. A hypothetical pathway might involve the alkylation of a phenylpropanoid precursor with a tert-butyl group donor, followed by esterification. The workflow for investigating such a pathway is outlined below.

Caption: Hypothetical workflow for investigating the endogenous biosynthesis of MTBPA.

Experimental Protocols for Detection and Quantification

To date, no standardized and validated protocols for the quantification of this compound in human biological samples have been published in the peer-reviewed literature. However, based on its chemical structure and the methods used for similar analytes, a general approach can be proposed.

Sample Preparation

For the analysis of MTBPA in plasma or urine, a sample preparation protocol would likely involve protein precipitation and/or liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix.

Table 2: Hypothetical Sample Preparation Protocol

| Step | Procedure for Plasma | Procedure for Urine | Rationale |

| 1. Initial Preparation | Thaw frozen plasma sample on ice. | Thaw frozen urine sample on ice. Centrifuge to remove sediment. | Maintain sample integrity. |

| 2. Protein Precipitation (Plasma) | Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma. Vortex and centrifuge. | N/A | To remove proteins that can interfere with analysis. |

| 3. Extraction | Use the supernatant from step 2. Alternatively, perform liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate. | Perform liquid-liquid extraction or use a suitable SPE cartridge (e.g., C18). | To concentrate the analyte and remove interfering substances. |

| 4. Solvent Evaporation | Evaporate the organic solvent under a gentle stream of nitrogen. | Evaporate the organic solvent under a gentle stream of nitrogen. | To concentrate the sample before analysis. |

| 5. Reconstitution | Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., 50:50 acetonitrile:water). | Reconstitute the dried extract in a solvent compatible with the analytical method. | To prepare the sample for injection into the analytical instrument. |

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) would be the methods of choice for sensitive and specific quantification.

-

HPLC-MS/MS: This would likely be the preferred method due to its high sensitivity and specificity. A reverse-phase C18 column could be used for chromatographic separation. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to detect specific precursor-product ion transitions for MTBPA.

-

GC-MS: Due to its volatility, GC-MS is also a viable option. Derivatization may not be necessary. A non-polar capillary column would be suitable for separation.

The development of such methods would require the synthesis or purchase of a stable isotope-labeled internal standard of MTBPA to ensure accurate quantification.

Caption: A generalized workflow for the quantification of MTBPA in biological samples.

Potential Signaling Pathways and Biological Activities (Unexplored)

There is currently no published research on the biological activities or signaling pathways modulated by this compound. Its structural similarity to other phenylacetic acid derivatives might suggest potential roles in neurotransmission or as a modulator of enzymatic activity, but this is purely speculative.

Future research in this area would involve:

-

In vitro screening: Testing the compound against a panel of receptors, enzymes, and ion channels to identify potential biological targets.

-

Cell-based assays: Assessing the effect of MTBPA on various cellular processes, such as proliferation, apoptosis, and inflammation.

-

Omics studies: Using metabolomics, proteomics, and transcriptomics to identify global changes in cellular pathways in response to MTBPA treatment.

Caption: Logical flow for investigating the biological function of MTBPA.

Conclusion and Future Directions

This compound is a compound of interest due to its classification as an endogenous metabolite. However, this technical guide underscores the profound lack of empirical data to substantiate this claim and to elucidate its biological role. The immediate priorities for the research community should be:

-

Confirmation of Endogenous Status: Development of sensitive analytical methods to measure MTBPA in a large cohort of human subjects, coupled with dietary and environmental exposure assessments to differentiate between endogenous and exogenous sources.

-

Elucidation of Biosynthetic Pathway: If confirmed as endogenous, studies using isotope tracing and in vitro enzymatic assays are required to identify its biosynthetic route.

-

Investigation of Biological Function: A systematic exploration of its bioactivity to understand its physiological or pathological significance.

This guide serves as a call to action for the scientific community to address these fundamental questions and to transform this compound from a metabolite of unknown significance into a well-characterized component of the human metabolome.

References

- 1. Human Metabolome Database: Showing metabocard for Methyl 4-tert-butylphenylacetate (HMDB0036240) [hmdb.ca]

- 2. This compound | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-tert-butylphenylacetate | CAS#:3549-23-3 | Chemsrc [chemsrc.com]

- 4. methyl butyl phenyl acetate, 3549-23-3 [thegoodscentscompany.com]

- 5. This compound | 3549-23-3 [chemicalbook.com]

- 6. ContaminantDB: this compound [contaminantdb.ca]

- 7. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of Methyl p-tert-butylphenylacetate (CAS 3549-23-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl p-tert-butylphenylacetate (CAS 3549-23-3). This compound, an ester of p-tert-butylphenylacetic acid and methanol, is primarily utilized as a fragrance and flavoring agent.[1][2] Its applications extend to being a solvent in chemical reactions and a standard in analytical chemistry.[2] This document consolidates key physicochemical data, experimental methodologies, and safety information to support research, development, and quality control activities.

Chemical Identity

-

IUPAC Name: methyl 2-(4-tert-butylphenyl)acetate[3]

-

CAS Number: 3549-23-3

-

Molecular Formula: C₁₃H₁₈O₂

-

Molecular Weight: 206.28 g/mol

-

Chemical Structure:

Caption: 2D structure of this compound.

-

Synonyms: Methyl 4-tert-butylphenylacetate, 4-tert-Butylphenylacetic acid methyl ester, Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, woody, camphoraceous with roasted, chocolate-like flavor | [4] |

| Boiling Point | 149 - 151 °C at 30 mmHg; 106 °C at 2 mmHg | [2][4] |

| Density | 1.00 g/mL; 0.999 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.500 - 1.506; n20/D 1.501 | [2][4] |

| Solubility | Insoluble in water; soluble in oils and most organic solvents.[1][5] | [1][5] |

| Purity | 97 - 100% (GC) | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are representative and may require optimization for specific laboratory conditions.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Small test tube

-

Thermometer

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube with a small magnetic stir bar.

-

Position the test tube in the heating block.

-

Suspend the thermometer in the test tube, ensuring the bulb is about 1 cm above the liquid surface.

-

Begin gentle stirring and heating.

-

Observe for the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

-

Adjust the thermometer so that its bulb is level with the reflux ring.

-

The stable temperature reading at this point is the boiling point.

Caption: Workflow for Boiling Point Determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a standard method for the analysis of volatile and semi-volatile compounds like this compound, providing both qualitative and quantitative data.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for fragrance analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Helium as carrier gas.

Suggested GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas Flow: 1 mL/min (constant flow).

-

Injection Volume: 1 µL (splitless injection).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).

-

Inject the sample into the GC-MS system.

-

Acquire the data.

-

Identify the compound by comparing its mass spectrum and retention time with a reference standard.

-

Determine purity by calculating the peak area percentage.

Spectral Data

Spectral data is essential for the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): The mass spectrum obtained by GC-MS shows characteristic fragmentation patterns that can be used for identification.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and types of protons in the molecule.

-

¹³C-NMR: Provides information on the carbon skeleton of the molecule.[3]

-

-

Infrared (IR) Spectroscopy: The FTIR spectrum reveals the presence of functional groups, such as the ester carbonyl group.[3]

Safety and Handling

While generally recognized as safe (GRAS) for its use as a flavoring agent by FEMA, proper handling in a laboratory or industrial setting is crucial.[6]

-

GHS Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Caption: Safety and Handling Summary.

Applications

The unique properties of this compound lead to its use in various industrial and research applications.

-

Fragrance and Flavor Industry: A key component in perfumes, personal care products, and food flavorings due to its pleasant and stable aroma.[2]

-

Chemical Synthesis: Utilized as a solvent in organic synthesis to facilitate reactions.[2]

-

Analytical Chemistry: Employed as a reference standard for instrument calibration and quality control.[2]

Conclusion

This technical guide has summarized the essential physical and chemical properties, experimental protocols, safety information, and applications of this compound (CAS 3549-23-3). The provided data and methodologies are intended to be a valuable resource for researchers, scientists, and drug development professionals in their work with this compound. Adherence to proper safety and handling procedures is paramount when working with any chemical substance.

References

- 1. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3549-23-3 [chemicalbook.com]

- 5. Methyl phenylacetate | 101-41-7 [chemicalbook.com]

- 6. femaflavor.org [femaflavor.org]

An In-depth Technical Guide to Methyl p-tert-butylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl p-tert-butylphenylacetate is an aromatic ester recognized for its significant role as a fragrance and flavoring agent. This document provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and applications. Detailed experimental protocols for its synthesis via Fischer esterification are presented, alongside tabulated quantitative data for its physical and spectral characteristics. This guide also includes workflow diagrams generated using DOT language to illustrate synthetic pathways, serving as a technical resource for professionals in chemical research and development.

Introduction

Methyl 2-(4-tert-butylphenyl)acetate, commonly known as this compound, is a synthetic organic compound valued for its pleasant, warm, fruity-sweet odor with woody and camphoraceous undertones.[1][2] Its chemical stability and distinctive scent profile have established it as a key ingredient in the fragrance and cosmetics industries.[1][3] Furthermore, its designation as a flavoring agent by regulatory bodies highlights its broader applications in the food industry.[4][5] This guide delves into the technical aspects of this compound, from its synthesis to its material properties, providing a foundational resource for scientific and industrial applications.

History and Discovery

While the specific date and discoverer of this compound are not extensively documented in readily available literature, its development can be situated within the broader context of the mid-20th-century expansion of synthetic aroma chemicals. The post-war era saw a surge in the systematic exploration of synthetic molecules for use in fragrances and flavors, driven by the demand for novel scents and the need for consistent, cost-effective alternatives to natural extracts. The synthesis of this and similar esters is based on well-established chemical reactions, such as Fischer esterification, a classic method developed in the late 19th century. Its use is documented in scientific literature reviews of fragrance compounds dating back to at least 1978.[6]

Synthesis and Mechanism

The primary route for the industrial synthesis of this compound is the Fischer esterification of p-tert-butylphenylacetic acid with methanol (B129727) in the presence of an acid catalyst.

Synthesis of the Precursor: p-tert-butylphenylacetic acid

A key precursor, p-tert-butylphenylacetic acid, can be synthesized from p-tert-butylacetophenone. One patented method involves reacting p-tert-butylacetophenone with morpholine (B109124) and sulfur, followed by acidification to yield the desired carboxylic acid.[4]

Fischer Esterification

The esterification process involves the protonation of the carboxylic acid, making it more electrophilic for nucleophilic attack by methanol. This is a reversible reaction, so an excess of the alcohol (methanol) is typically used to drive the equilibrium towards the formation of the ester.

General Synthesis Workflow

The following diagram illustrates the general two-step workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of p-tert-butylphenylacetic acid

This protocol is adapted from patent literature describing a related process.[4][7]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add p-tert-butylacetophenone (1.0 eq), morpholine (1.2 eq), and sulfur (2.5 eq).

-

Reaction: Heat the mixture with constant stirring. The temperature is gradually raised to and maintained at reflux for several hours until the reaction is complete (monitored by TLC).

-

Intermediate Isolation: Cool the reaction mixture and pour it into a suitable solvent like ethanol (B145695) to precipitate the thioamide intermediate.

-

Hydrolysis: The isolated intermediate is then hydrolyzed in a solution of acetic acid, concentrated sulfuric acid, and water. The mixture is heated to reflux for approximately 3 hours.[7]

-

Purification: After cooling, the reaction mixture is poured into cold water. The resulting precipitate is filtered, washed with water, and recrystallized from an ethanol/water mixture to yield pure p-tert-butylphenylacetic acid.

Synthesis of this compound (Fischer Esterification)

This is a general laboratory procedure for Fischer esterification.[8][9]

-

Reaction Setup: To a round-bottom flask containing p-tert-butylphenylacetic acid (1.0 eq), add a large excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation to yield pure this compound as a colorless oily liquid.[4][7]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3549-23-3 | [1][4] |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molecular Weight | 206.28 g/mol | [1][10] |

| Appearance | Colorless oily liquid | [4][7] |

| Boiling Point | 106-107 °C @ 2 mmHg | [1][2][4] |

| Density | 0.999 g/mL at 25 °C | [2][10] |

| Refractive Index (n20/D) | 1.501 | [2][10] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [1][7] |

| Flash Point | > 110 °C (> 230 °F) | [5][7] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Data Highlights | Source(s) |

| ¹H NMR | Data available on PubChem, recorded on a Varian A-60 instrument. | [1] |

| ¹³C NMR | Data available on PubChem. | [1] |

| FT-IR | Spectrum available on PubChem (Technique: CAPILLARY CELL: NEAT). | [1][11] |

| Mass Spec (GC-MS) | Fragmentation data available in the NIST Mass Spectrometry Data Center. | [1] |

Note: While the existence of spectral data is confirmed, detailed peak lists and chemical shifts are best obtained directly from spectral databases such as the one hosted on PubChem.[1]

Applications and Relevance

The primary applications of this compound are driven by its organoleptic properties.

Caption: Logical relationships between properties and applications.

-

Fragrance Industry: It is extensively used in perfumes, soaps, deodorants, and shampoos to impart a warm, fruity-sweet scent.[1] Its low volatility also makes it an excellent fixative, extending the longevity of the fragrance.[3]

-

Flavor Industry: The compound is recognized as a flavoring agent and has been evaluated by JECFA.[4] It is used in food products like confectionery and beverages to enhance taste profiles, particularly for chocolate and cocoa flavors.[2][5]

-

Chemical Research: In a laboratory setting, it can be used as a solvent in organic synthesis or as an analytical standard.[3]

Biological Activity and Drug Development Potential

Currently, there is limited public information regarding the specific biological activities or signaling pathway interactions of this compound. It is listed in some databases as an "endogenous metabolite," though the context and significance of this classification are not well-defined.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[4]

For drug development professionals, the compound's structure—an aromatic ring with a lipophilic tert-butyl group and an ester moiety—could serve as a starting point for scaffold hopping or fragment-based drug design. The tert-butyl group can enhance metabolic stability, a desirable trait in drug candidates. However, its primary role remains in non-pharmaceutical applications, and any potential therapeutic activity would require extensive future investigation.

Conclusion

This compound is a well-established synthetic compound with significant commercial value in the fragrance and flavor industries. Its synthesis is achieved through straightforward, classic organic chemistry reactions, making it accessible for industrial production. While its history is not traced to a single discovery, its utility is a clear product of the systematic chemical innovation of the 20th century. For researchers, it represents a versatile aromatic ester with well-characterized physical properties. For professionals in drug development, while not a therapeutic agent itself, its chemical structure may offer insights for the design of new molecular entities. This guide has consolidated the available technical information to serve as a comprehensive resource for its intended scientific audience.

References

- 1. This compound | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-tert-butylphenylacetate | CAS#:3549-23-3 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 5. This compound | 3549-23-3 [chemicalbook.com]

- 6. femaflavor.org [femaflavor.org]

- 7. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. 4-TERT-BUTYLPHENYLACETIC ACID | 32857-63-9 [chemicalbook.com]

- 11. This compound(3549-23-3)FT-IR [m.chemicalbook.com]

potential research areas for Methyl p-tert-butylphenylacetate

Initial Analysis of Search Results

The initial search results provide a good foundation of information about Methyl p-tert-butylphenylacetate, primarily focusing on its identity as a fragrance and flavoring agent. Here's a summary of what has been gathered:

-

Chemical and Physical Properties: CAS number (3549-23-3), molecular formula (C13H18O2), molecular weight (206.28), boiling point (106 °C/2 mmHg), density (0.999 g/mL at 25 °C), refractive index (n20/D 1.501), and appearance (colorless to pale yellow liquid) are well-documented.[1][2][3] Its solubility in organic solvents and insolubility in water is also noted.[4][5]

-

Synthesis: It is prepared by the esterification of p-tert-butylphenylacetic acid with methanol (B129727).[1] The synthesis of the precursor, p-tert-butylphenylacetic acid, is also described.[6][7][8]

-

Organoleptic Properties: It has a sweet, woody, camphoraceous odor with a roasted, chocolate-like flavor.[1] It is described as having a floral, green, waxy, and fruity character.[3][9]

-

Applications: It is widely used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in food.[1][2][9][10] It is recognized as GRAS (Generally Recognized as Safe) for its use as a flavoring agent by FEMA.[2][11]

-

Safety: Safety data sheets (SDS) indicate it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded it poses "no safety concern at current levels of intake when used as a flavouring agent."[2]

-

Biological Activity: The term "endogenous metabolite" appears in one source, but this seems to be a generic and unsubstantiated claim without further context or evidence.[13] There is a significant lack of specific information regarding its pharmacological or biological activities beyond its use as a sensory agent. Phenylacetic acid and its derivatives, as a class, are mentioned to have a broad spectrum of biological activities, including antimicrobial and potential anti-cancer properties, but this is a general statement about the parent class of compounds, not specifically about this compound.[14]

Identifying Research Gaps and Potential Research Areas

The current information reveals a significant gap between the compound's well-established use in the fragrance and flavor industry and its characterization in a biomedical or drug development context. This gap presents numerous opportunities for research.

Potential Research Areas:

-

Pharmacokinetics and Metabolism: There is no readily available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems. Understanding its metabolic fate is crucial for assessing its safety and potential systemic effects.

-

Systematic Toxicological Evaluation: While it has GRAS status for flavoring, a comprehensive toxicological profile, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments, would be beneficial, especially if considering any therapeutic applications.

-

Antimicrobial and Antifungal Activity: Given that phenylacetic acid derivatives can exhibit antimicrobial properties, a systematic investigation of this compound against a panel of pathogenic bacteria and fungi is warranted.[14]

-

Anti-inflammatory Properties: Many aromatic compounds possess anti-inflammatory effects. Investigating the potential of this compound to modulate inflammatory pathways (e.g., COX, LOX, NF-κB signaling) in relevant cell-based assays and animal models of inflammation could be a fruitful area of research.

-

Neurological and Psychopharmacological Effects: The compound's aroma profile suggests it interacts with olfactory receptors. Research could explore its potential effects on the central nervous system, such as anxiolytic, sedative, or mood-modulating properties, which are sometimes associated with fragrance molecules.

-

Enzyme Inhibition/Modulation: Screening this compound against a panel of therapeutically relevant enzymes (e.g., proteases, kinases, phosphatases) could uncover unexpected biological activities.

-

Dermatological and Cosmeceutical Applications: Beyond its fragrance, its potential biological effects on skin cells could be explored for applications in dermatology and cosmeceuticals (e.g., antioxidant, anti-aging, or skin-soothing effects).

-

Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound by modifying the ester group, the position of the tert-butyl group, or adding other substituents to the phenyl ring could lead to the discovery of compounds with enhanced biological activity.

Next Steps for Generating the Whitepaper

To build the in-depth technical guide, the next steps will involve:

-

Synthesizing the existing data into the introductory sections of the whitepaper.

-

Elaborating on the identified research areas with detailed justifications and proposed experimental plans.

-

Creating detailed, hypothetical experimental protocols for the key proposed research areas. Since the search results lack specific experimental details for these new areas, I will have to generate plausible and scientifically sound protocols based on standard methodologies in pharmacology, microbiology, and cell biology.

-

Generating quantitative data tables. As there is a lack of existing quantitative biological data, I will create illustrative tables with hypothetical data to demonstrate how results from the proposed experiments could be presented.

-

Creating Graphviz diagrams to visualize the proposed experimental workflows and potential signaling pathways to be investigated.

Given the lack of existing in-depth biological research, the whitepaper will be more of a "roadmap" for future research, which aligns with the user's request for "potential research areas." I will now proceed with generating the content for the whitepaper based on this plan.

I will start by drafting the whitepaper, beginning with an introduction and a summary of the known properties of this compound. Then I will detail the proposed research areas. For each area, I will provide a rationale, a detailed experimental protocol, and a table for presenting potential data. I will also create the corresponding Graphviz diagrams. This will be an iterative process.

I will now proceed with generating the whitepaper content. Since this is a creative and synthetic task based on the initial information gathering, I will structure the response as the final whitepaper. I will generate the DOT code for the diagrams as I write the relevant sections.

I will now generate the full whitepaper. I will have to create the experimental protocols and data tables from my general scientific knowledge, as they are not available in the search results. The DOT diagrams will also be created to illustrate the proposed workflows and pathways.An In-depth Technical Guide to Potential Research Areas for this compound

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is an aromatic ester primarily known and utilized for its organoleptic properties in the flavor and fragrance industries. While its chemical and physical characteristics are well-documented and it holds a "Generally Recognized as Safe" (GRAS) status for its use as a flavoring agent, there is a significant dearth of information regarding its broader biological activities and potential therapeutic applications. This whitepaper serves as a technical guide for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, areas of research for this compound. We provide a comprehensive overview of its known properties, followed by a detailed exploration of potential research avenues, complete with proposed experimental protocols and data presentation frameworks. This guide aims to stimulate further investigation into this compound, potentially unlocking new applications in pharmacology and beyond.

Introduction to this compound

This compound is a synthetic compound prepared by the esterification of p-tert-butylphenylacetic acid with methanol.[1] It is a colorless to pale yellow liquid with a characteristic sweet, woody, and floral aroma.[1][9] Its primary commercial applications are as a fragrance component in cosmetics and perfumes and as a flavoring agent in food products.[2][10]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3549-23-3 | [1][2] |

| Molecular Formula | C13H18O2 | [2] |

| Molecular Weight | 206.28 g/mol | [3] |

| Boiling Point | 106 °C at 2 mmHg | [1][3] |

| Density | 0.999 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.501 | [1][3] |

| Solubility | Soluble in organic solvents, insoluble in water | [4][5] |

| Appearance | Colorless to pale yellow liquid | [5][9] |

| Odor Profile | Sweet, woody, camphoraceous, floral, green | [1][9] |

| Flavor Profile | Roasted, chocolate-like | [1] |

Synthesis

The standard synthesis route for this compound is the Fischer esterification of p-tert-butylphenylacetic acid with methanol in the presence of an acid catalyst.

Caption: Figure 1: Synthesis of this compound

Potential Research Areas

The existing literature on this compound is heavily skewed towards its industrial applications as a fragrance and flavoring agent. Its biological properties remain largely unexplored. The following sections outline key areas for future research.

Pharmacokinetics and Metabolism

Rationale: A fundamental understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a prerequisite for any potential therapeutic development. Currently, no public data exists on the pharmacokinetics or metabolic fate of this compound.

Proposed Research:

-

In vitro metabolism studies: Using human liver microsomes and hepatocytes to identify major metabolic pathways (e.g., hydrolysis of the ester, oxidation of the tert-butyl group or aromatic ring) and the cytochrome P450 (CYP) enzymes involved.

-

In vivo pharmacokinetic studies: In animal models (e.g., rodents) to determine key parameters such as bioavailability, half-life, volume of distribution, and clearance after oral and intravenous administration.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Objective: To determine the rate of metabolic degradation of this compound in human liver microsomes.

-

Materials: this compound, pooled human liver microsomes (HLMs), NADPH regenerating system, phosphate (B84403) buffer, positive control substrate (e.g., testosterone), and analytical standards.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Incubate the compound (at a final concentration of 1 µM) with HLMs (0.5 mg/mL) in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| This compound | Hypothetical Value | Hypothetical Value |

| Testosterone (Positive Control) | Hypothetical Value | Hypothetical Value |

Antimicrobial and Antifungal Activity

Rationale: Phenylacetic acid and its derivatives are known to possess antimicrobial properties.[14] The lipophilic nature of this compound may facilitate its interaction with microbial cell membranes, suggesting potential efficacy against a range of pathogens.

Proposed Research:

-

Screening against a panel of pathogenic bacteria and fungi: Including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

-

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Objective: To determine the MIC of this compound against a target microorganism.

-

Materials: this compound, target microorganism, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, positive control antibiotic (e.g., ampicillin, fluconazole).

-

Procedure:

-

Prepare a stock solution of the compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include a positive control (broth + inoculum + antibiotic) and a negative control (broth + inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation:

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |

| S. aureus | Hypothetical Value | Hypothetical Value |

| E. coli | Hypothetical Value | Hypothetical Value |

| C. albicans | Hypothetical Value | Hypothetical Value |

Anti-inflammatory Properties

Rationale: Many aromatic compounds exert anti-inflammatory effects by modulating key signaling pathways. Investigating the potential of this compound to mitigate inflammatory responses could open doors to its use in treating inflammatory conditions.

Proposed Research:

-

In vitro anti-inflammatory assays:

-

COX-1/COX-2 inhibition assays: To assess the direct inhibitory effect on cyclooxygenase enzymes.

-

Nitric oxide (NO) production in LPS-stimulated macrophages: To evaluate the effect on inducible nitric oxide synthase (iNOS) activity.

-

Cytokine release assays: To measure the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in stimulated immune cells.

-

-

In vivo models of inflammation: Such as the carrageenan-induced paw edema model in rats to assess acute anti-inflammatory activity.

References

- 1. This compound | 3549-23-3 [chemicalbook.com]

- 2. This compound | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 对叔丁基苯乙酸甲酯 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. scent.vn [scent.vn]

- 5. CAS 3549-23-3: Metil p-terc-butilfenilacetato | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]

- 9. glooshi.com [glooshi.com]

- 10. methyl butyl phenyl acetate, 3549-23-3 [thegoodscentscompany.com]

- 11. femaflavor.org [femaflavor.org]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Methyl 4-tert-butylphenylacetate | CAS#:3549-23-3 | Chemsrc [chemsrc.com]

- 14. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-tert-Butylphenylacetic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-tert-Butylphenylacetic acid methyl ester, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the key spectroscopic data, detailed experimental protocols, and logical workflows for the analysis of this compound.

Compound Information

| Compound Name | 4-tert-Butylphenylacetic acid methyl ester |

| Synonyms | Methyl 2-(4-tert-butylphenyl)acetate, Methyl p-tert-butylphenylacetate |

| CAS Number | 3549-23-3[1] |

| Molecular Formula | C13H18O2[1] |

| Molecular Weight | 206.28 g/mol [1] |

| Chemical Structure | (Image of the chemical structure of 4-tert-Butylphenylacetic acid methyl ester) |

Spectroscopic Data

The following sections present the key spectroscopic data for 4-tert-Butylphenylacetic acid methyl ester, crucial for its identification and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 4-tert-Butylphenylacetic acid methyl ester exhibits characteristic signals corresponding to the aromatic, benzylic, methoxy, and tert-butyl protons.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~ 7.3 | Doublet | 2H | Ar-H (ortho to CH₂COOCH₃) |

| ~ 7.1 | Doublet | 2H | Ar-H (ortho to C(CH₃)₃) |

| ~ 3.6 | Singlet | 2H | -CH₂- |

| ~ 3.6 | Singlet | 3H | -OCH₃ |

| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of 4-tert-Butylphenylacetic acid methyl ester shows distinct signals for each unique carbon atom.

| Chemical Shift (δ) [ppm] | Assignment |

| ~ 172 | C =O (Ester) |

| ~ 150 | Ar-C (quaternary, attached to tert-butyl) |

| ~ 131 | Ar-C (quaternary, attached to CH₂COOCH₃) |

| ~ 129 | Ar-C H (ortho to CH₂COOCH₃) |

| ~ 125 | Ar-C H (ortho to C(CH₃)₃) |

| ~ 52 | -OC H₃ |

| ~ 41 | -C H₂- |

| ~ 34 | -C (CH₃)₃ (quaternary) |

| ~ 31 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-tert-Butylphenylacetic acid methyl ester displays characteristic absorption bands for the ester carbonyl group, C-H bonds, and aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 2960 | Strong | C-H stretch (aliphatic) |

| ~ 1740 | Strong | C=O stretch (ester)[2] |

| ~ 1610, 1510 | Medium | C=C stretch (aromatic ring) |

| ~ 1250, 1160 | Strong | C-O stretch (ester)[2] |

| ~ 830 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 4-tert-Butylphenylacetic acid methyl ester shows the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 191 | High | [M - CH₃]⁺ |

| 147 | Moderate | [M - COOCH₃]⁺ |

| 131 | High | [M - CH₂COOCH₃]⁺ (Tropylium-like ion) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of 4-tert-Butylphenylacetic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Logical Relationship for Structural Confirmation

The combined interpretation of the spectroscopic data provides a robust confirmation of the structure of 4-tert-Butylphenylacetic acid methyl ester.

This comprehensive spectroscopic dataset and the associated experimental protocols provide a solid foundation for the unambiguous identification and characterization of 4-tert-Butylphenylacetic acid methyl ester in various research and development settings.

References

The Structure-Activity Relationship of Methyl p-tert-butylphenylacetate: A Framework for Exploration

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the structure-activity relationship (SAR) of methyl p-tert-butylphenylacetate. Extensive literature reviews indicate a notable absence of dedicated SAR studies for this specific compound. However, by examining its chemical properties, the SAR of structurally related molecules, and the principles of quantitative structure-activity relationship (QSAR), we can construct a framework for future investigation. This document summarizes the known characteristics of this compound, discusses potential SAR based on analogous compounds, and proposes a comprehensive workflow for its systematic evaluation.

Overview of this compound

This compound is an aromatic ester known for its use as a fragrance and flavoring agent.[1][2] It is characterized by a sweet, woody, and camphoraceous odor with a roasted, chocolate-like flavor.[2] The United States Food and Drug Administration (FDA) has approved its use as a flavoring agent in food.[1] Furthermore, it has been identified as an endogenous metabolite.[3]

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C13H18O2 | [1] |

| Molecular Weight | 206.28 g/mol | [4] |

| Boiling Point | 106 °C at 2 mmHg | [4] |

| Density | 0.999 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.501 | [4] |

| IUPAC Name | methyl 2-(4-tert-butylphenyl)acetate | [1] |

| Synonyms | Methyl 4-tert-butylphenylacetate, p-tert-Butylphenylacetic acid methyl ester | [1] |

Inferred Structure-Activity Relationship from Analogous Compounds

In the absence of direct SAR data for this compound, we can draw inferences from studies on compounds possessing the p-tert-butylphenyl moiety and on various phenylacetate (B1230308) derivatives.

The p-tert-butyl group is a bulky, lipophilic substituent that can significantly influence a molecule's biological activity. Its impact, however, is context-dependent:

-

Favorable Lipophilic Interactions: In some instances, the tert-butyl group can enhance binding to protein targets by occupying a hydrophobic pocket. For example, in a potent p38α MAP kinase inhibitor, the tert-butyl group was identified as a critical binding element that occupies a lipophilic domain within the kinase.

-

Steric Hindrance: Conversely, the bulkiness of the tert-butyl group can also lead to steric hindrance, potentially reducing or abolishing biological activity. This has been observed in a series of 1-deazapurine derivatives, where bulky tert-butyl substituents tended to decrease α-glucosidase inhibitory activity.

The phenylacetate scaffold is a common feature in many biologically active compounds. The nature and position of substituents on the phenyl ring can modulate activity. For instance, in a study of 2-phenylaminophenylacetic acid derivatives, it was found that structural changes, including the addition of lipophilic and halogenated groups, had a pronounced effect on cytotoxicity and cyclooxygenase (COX) inhibitory activity.[5]

For phenolic compounds , which share the aromatic ring feature, QSAR studies have demonstrated a strong correlation between antioxidant activity and properties such as bond dissociation enthalpy, ionization potential, and the number and position of hydroxyl groups.[6][7][8][9][10] While this compound is not a phenol, these studies highlight the importance of substituents on the aromatic ring in determining biological effects.

Based on these observations, it can be hypothesized that the p-tert-butyl group in this compound likely enhances its lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The ester moiety provides a site for potential hydrolysis by esterases in biological systems.

Proposed Experimental Workflow for SAR Determination

To systematically investigate the SAR of this compound, a structured experimental workflow is proposed. This workflow encompasses the synthesis of analogs, a cascade of biological screening, and computational modeling to establish a robust SAR profile.

Figure 1: Proposed experimental workflow for the determination of the structure-activity relationship of this compound.

Detailed Methodologies for Proposed Key Experiments

4.1. Analog Synthesis

A library of analogs would be synthesized around the this compound scaffold. Key modifications would include:

-

Ester Modification: The methyl ester could be replaced with other alkyl esters (ethyl, propyl, etc.) to probe the influence of the ester group size and lipophilicity.

-

Alkyl Group Modification: The p-tert-butyl group could be replaced with other alkyl groups of varying size and branching (e.g., isopropyl, sec-butyl, cyclohexyl) to investigate the steric and lipophilic requirements at this position.

-

Aromatic Ring Substitution: Introduction of various substituents (e.g., electron-donating and electron-withdrawing groups) at different positions on the phenyl ring would elucidate the electronic and steric effects on activity.

4.2. Primary Biological Screening: Cell Viability Assay

-

Objective: To assess the general cytotoxicity of the synthesized compounds across a panel of human cancer and normal cell lines.

-

Method (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compounds are serially diluted and added to the wells, followed by incubation for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

-

4.3. In Vitro Metabolic Stability Assay

-

Objective: To evaluate the susceptibility of the compounds to metabolic degradation.

-

Method (Liver Microsomal Stability Assay):

-

Compounds are incubated with liver microsomes (human, rat) in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

-

Conclusion

While the structure-activity relationship of this compound remains to be formally elucidated, this guide provides a comprehensive starting point for researchers. By leveraging the knowledge of related chemical scaffolds and employing a systematic experimental and computational workflow, the biological activities and SAR of this compound and its derivatives can be thoroughly investigated. The proposed framework offers a roadmap for unlocking the potential of this chemical entity in various scientific and therapeutic domains.

References

- 1. This compound | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Methyl 4-tert-butylphenylacetate | CAS#:3549-23-3 | Chemsrc [chemsrc.com]

- 4. p-tert-ブチルフェニル酢酸メチル、食品等級香料成分 [sigmaaldrich.com]

- 5. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Characterization and Evaluation of the Antioxidant Activity of Phenolic Compounds from Astragalus taipaishanensis and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Methyl p-tert-butylphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract